molecular formula C16H16O3 B1199469 4'-Hydroxy-7-methoxyflavan CAS No. 27348-54-5

4'-Hydroxy-7-methoxyflavan

Cat. No.: B1199469
CAS No.: 27348-54-5
M. Wt: 256.3 g/mol
InChI Key: HQIYVJDLRVEGDX-HNNXBMFYSA-N
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Description

4’-Hydroxy-7-methoxyflavan is a flavonoid compound characterized by its polyphenolic structure. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is of particular interest due to its potential therapeutic applications and its role in various biochemical processes.

Biochemical Analysis

Biochemical Properties

4’-Hydroxy-7-methoxyflavan plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. Additionally, 4’-Hydroxy-7-methoxyflavan can modulate the activity of antioxidant enzymes like superoxide dismutase and catalase, enhancing the cellular defense against oxidative stress. The compound also interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, influencing cellular responses to external stimuli .

Cellular Effects

4’-Hydroxy-7-methoxyflavan exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis through the generation of reactive oxygen species and the activation of the mitochondrial apoptosis pathway . This involves the release of cytochrome c, down-regulation of Bcl-2, and activation of caspase-3. In normal cells, 4’-Hydroxy-7-methoxyflavan can enhance antioxidant defenses and protect against oxidative damage. It also influences cell signaling pathways, such as the c-Jun N-terminal kinase pathway, and modulates gene expression related to stress responses and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 4’-Hydroxy-7-methoxyflavan involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, 4’-Hydroxy-7-methoxyflavan can activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to generate reactive oxygen species plays a crucial role in its pro-apoptotic effects in cancer cells, triggering mitochondrial membrane perturbation and subsequent cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Hydroxy-7-methoxyflavan have been studied over different time periods. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 4’-Hydroxy-7-methoxyflavan remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 4’-Hydroxy-7-methoxyflavan has been associated with sustained antioxidant effects and prolonged modulation of cell signaling pathways, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 4’-Hydroxy-7-methoxyflavan vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defenses and protection against oxidative stress . At high doses, 4’-Hydroxy-7-methoxyflavan may induce toxic effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant biological effects. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects .

Metabolic Pathways

4’-Hydroxy-7-methoxyflavan is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation, methylation, and conjugation with glucuronic acid . These reactions are primarily catalyzed by cytochrome P450 enzymes and transferases. The metabolic pathways of 4’-Hydroxy-7-methoxyflavan influence its bioavailability, distribution, and elimination from the body .

Transport and Distribution

The transport and distribution of 4’-Hydroxy-7-methoxyflavan within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4’-Hydroxy-7-methoxyflavan may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4’-Hydroxy-7-methoxyflavan within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4’-Hydroxy-7-methoxyflavan plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications may direct 4’-Hydroxy-7-methoxyflavan to specific organelles, where it exerts its effects. For example, its presence in the mitochondria is associated with the induction of apoptosis through the mitochondrial apoptosis pathway . Understanding the subcellular localization of 4’-Hydroxy-7-methoxyflavan provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-7-methoxyflavan typically involves the cyclization of 2’,4’-dihydroxy-4-methoxychalcone through an Oxa-Michael addition reaction. This reaction is catalyzed by sulfuric acid in ethanol . The process involves the formation of a flavanone intermediate, which is subsequently converted to the desired flavan compound.

Industrial Production Methods: Industrial production of 4’-Hydroxy-7-methoxyflavan may involve similar synthetic routes but on a larger scale. The use of biocatalysis with microorganisms such as Aspergillus niger and Penicillium chermesinum has also been explored for the production of flavonoid compounds . These microorganisms possess enzymatic systems capable of performing various chemical reactions, including reduction, hydroxylation, and O-methylation.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy-7-methoxyflavan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

4’-Hydroxy-7-methoxyflavan can be compared with other similar flavonoid compounds, such as:

  • 7,3’-Dihydroxy-4’-methoxyflavan
  • Trilepisflavan
  • 3’,4’,7-Trimethoxyflavan
  • 7,4’-Dihydroxy-8-methylflavan
  • 2’,4’-Dihydroxy-7-methoxy-8-prenylflavan
  • 7,4’-Dihydroxy-3’-prenylflavan
  • Kazinol U
  • Kazinol A
  • Kazinol B

Uniqueness: 4’-Hydroxy-7-methoxyflavan is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct chemical and biological properties. These substitutions influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-14-8-4-12-5-9-15(19-16(12)10-14)11-2-6-13(17)7-3-11/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYVJDLRVEGDX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(O2)C3=CC=C(C=C3)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](O2)C3=CC=C(C=C3)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950058
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27348-54-5
Record name 4'Flavanol, 7-methoxy-, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known natural sources of 4'-Hydroxy-7-methoxyflavan?

A1: this compound has been isolated from various plant sources, including:

  • Crinum species: Several studies have identified this flavan in different Crinum species, such as Crinum asiaticum var. japonicum [], Crinum distichum [], Crinum × powellii [], and Crinum amabile [].
  • Horsfieldia superba: This compound was isolated from the stem bark of Horsfieldia superba [, ].
  • Lycoris aurea: Lycoris aurea has also been identified as a source of this compound [].
  • Dianella revoluta and Stypandra grandis: This flavan was found in the root extracts of both Dianella revoluta and Stypandra grandis [].
  • Drynaria bonii: Research has shown the presence of this compound in the rhizomes of Drynaria bonii [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H16O3, and its molecular weight is 256.29 g/mol.

Q3: Are there any reported synthetic routes for this compound?

A3: While the provided research focuses on natural sources, related studies highlight a synthetic approach for similar flavans. A facile synthesis of (±)-7-hydroxy-3',4'-methylenedioxyflavan and (±)-4'-hydroxy-7-methoxyflavan was achieved using a BF3·Et2O-mediated pyran cyclization in an aprotic polar solvent [, ]. This suggests potential adaptability of this method for the synthesis of this compound.

Q4: What biological activities have been associated with this compound?

A4: this compound has shown potential in the following areas:

  • Antibacterial activity: Studies have demonstrated moderate antibacterial activity of this flavan against methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) Staphylococcus aureus [].
  • Cytotoxicity: Research suggests that this compound may have cytotoxic activity against certain cancer cell lines [].
  • Cholinesterase inhibition: This compound exhibited acetylcholinesterase (AChE) inhibitory activity [].

Q5: What is known about the structure-activity relationship (SAR) of this compound?

A5: Although specific SAR studies on this compound are limited within the provided research, the isolation of various flavan derivatives with differing substitution patterns from the same plant sources provides some insight. For instance, the presence of compounds like (2S)-3′,7-dihydroxy-4′-methoxyflavan, (2S)-4′,7-dihydroxyflavan, and (2S)-4′,7-dihydroxy-8-methyflavan alongside this compound in Lycoris aurea [] suggests that the type and position of substituents on the flavan skeleton might influence their biological activities. This highlights the need for further investigation into the SAR of this class of compounds.

Q6: What analytical techniques have been employed to characterize this compound?

A6: The isolation and characterization of this compound from natural sources heavily relied on chromatographic and spectroscopic techniques.

  • Chromatography: Researchers utilized various chromatographic methods, including column chromatography with silica gel and Sephadex, thin-layer chromatography (TLC), and preparative TLC, to isolate and purify the compound [, , , ].
  • Spectroscopy: The structure of this compound was elucidated using a combination of spectroscopic methods:
    • NMR spectroscopy: 1D NMR (1H and 13C) and 2D NMR experiments were crucial in determining the structure and stereochemistry of the compound [, , , , , ].
    • Mass spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) aided in confirming the molecular formula []. Additionally, electron ionization (EI) and direct chemical ionization (D/CI) mass spectrometry provided further structural information [].
    • UV-Vis and IR Spectroscopy: These techniques were employed to gain insights into the functional groups present in the molecule [, ].

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